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Compound of Interest

Compound Name: DK419

Cat. No.: B10824395 Get Quote

Technical Support Center: DK419 Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers utilizing DK419 in kinase assays. Given that DK419 is a known

inhibitor of Wnt/β-catenin signaling with observed effects on AMPK phosphorylation,

understanding its potential off-target kinase interactions is critical for accurate experimental

interpretation.

Frequently Asked Questions (FAQs)
Q1: What is the primary known target of DK419?

A1: DK419 is a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It is a derivative of

Niclosamide and has been shown to decrease cytosolic levels of Dishevelled and β-catenin,

leading to the inhibition of colorectal cancer cell growth.[1][2]

Q2: Does DK419 have known off-target effects on kinases?

A2: While comprehensive kinome screening data for DK419 is not publicly available, its

induction of AMP-activated protein kinase (AMPK) phosphorylation suggests potential direct or

indirect interaction with the kinase signaling network.[1][2] The parent compound, Niclosamide,

is known to be a multifunctional drug, hinting that derivatives like DK419 may also exhibit

activity against multiple targets.
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Q3: How can I assess the selectivity of DK419 in my experiments?

A3: To determine the kinase selectivity of DK419, it is recommended to perform a broad kinase

screen, such as a KINOMEscan™, which assesses binding affinity against a large panel of

kinases. Alternatively, profiling against a smaller, focused panel of kinases suspected to be

involved in your experimental system can also provide valuable insights.

Q4: What are the implications of DK419-induced AMPK activation?

A4: The activation of AMPK, a master regulator of cellular energy homeostasis, can have

widespread effects on cellular metabolism and signaling. This can complicate the interpretation

of experimental results, as observed phenotypes may be due to AMPK activation rather than

direct inhibition of the Wnt/β-catenin pathway. It is crucial to include appropriate controls to

dissect these effects.
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Issue Potential Cause Recommended Action

Inconsistent IC50 values for

Wnt pathway inhibition.

Off-target effects on other

signaling pathways impacting

cell viability or reporter assays.

1. Perform a cell viability assay

(e.g., MTS or CellTiter-Glo®) in

parallel with your functional

assay to normalize for

proliferation effects. 2. Use a

secondary, distinct Wnt

pathway reporter assay to

confirm findings. 3. Profile

DK419 against a panel of

kinases to identify potential off-

targets that may influence the

Wnt pathway readout.

Observed phenotype is not

consistent with Wnt pathway

inhibition.

The phenotype may be driven

by off-target effects,

particularly the activation of

AMPK.

1. Use a specific AMPK

inhibitor (e.g., Compound C) in

combination with DK419 to

determine if the phenotype is

AMPK-dependent. 2. Measure

the phosphorylation status of

known AMPK substrates (e.g.,

ACC) to confirm AMPK

activation by DK419 in your

system. 3. Compare the effects

of DK419 with other known

Wnt pathway inhibitors that do

not activate AMPK.

Difficulty reproducing

published results.

Variations in experimental

conditions such as cell line

passage number, serum

concentration, or reagent

quality.

1. Ensure consistent cell

culture conditions and use low-

passage number cells. 2.

Validate the activity of DK419

stock solution. 3. Carefully

follow a standardized

experimental protocol, paying

close attention to incubation

times and concentrations.
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Potential Off-Target Kinase Profile of DK419
Disclaimer: The following table presents hypothetical kinome scan data for DK419 for

illustrative purposes, based on its known induction of pAMPK and the multi-target nature of its

parent compound. This data is not from a published study on DK419.

Kinase
Dissociation
Constant (Kd) (nM)

Primary Pathway
Potential
Implication

GSK3α 50 Wnt Signaling On-target

GSK3β 75 Wnt Signaling On-target

AMPKα1 250 Cellular Metabolism

Potential for

significant off-target

metabolic effects.

MAPK1 (ERK2) >10,000 MAPK/ERK Signaling
Likely not a direct

target.

CDK2 >10,000 Cell Cycle
Likely not a direct

target.

PKA 1,500 cAMP Signaling
Moderate potential for

off-target effects.

PKCα 2,000 PKC Signaling
Moderate potential for

off-target effects.

Experimental Protocols
AMPK Kinase Activity Assay (Radiometric)
This protocol is a representative method for measuring the kinase activity of AMPK in the

presence of an inhibitor like DK419.

Materials:

Purified active AMPK enzyme
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Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

Substrate peptide (e.g., AMARAASAAALARRR)

[γ-³²P]ATP

10% Phosphoric Acid

P81 Phosphocellulose Paper

Scintillation Counter

Procedure:

Prepare a reaction mix containing Kinase Assay Buffer, purified AMPK enzyme, and the

substrate peptide.

Add varying concentrations of DK419 or vehicle control (DMSO) to the reaction mix and

incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction for 20 minutes at 30°C.

Stop the reaction by adding 10% phosphoric acid.

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-

³²P]ATP.

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation

counter.

Calculate the percent inhibition of AMPK activity by DK419 compared to the vehicle control.
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Caption: Wnt/β-catenin signaling pathway and the putative site of DK419 action.
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Detect Signal
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Inconsistent or Unexpected
Results with DK419

Are IC50 values variable?

Perform cell viability assay
and use secondary reporter.

Yes

Is the phenotype inconsistent
with Wnt inhibition?

No

Investigate AMPK pathway involvement
(e.g., use AMPK inhibitor).

Yes

Check experimental conditions
(cell passage, reagents).

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10824395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

